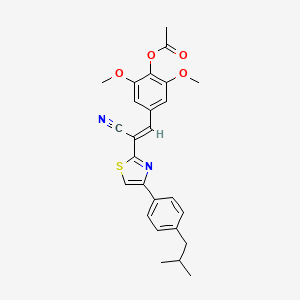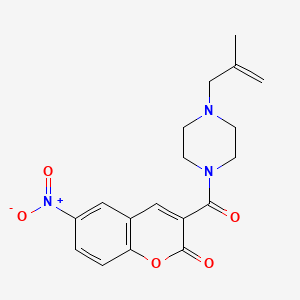
N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H35N5OS and its molecular weight is 489.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research has explored the synthesis of heterocyclic analogues, including compounds structurally related to N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide, as potential antipsychotic agents. These compounds were assessed for their binding affinity to dopamine and serotonin receptors, showing promise in in vitro and in vivo models for antipsychotic activity without significant extrapyramidal side effects, indicating potential for further therapeutic exploration (Norman et al., 1996).
Facile One-Pot Synthesis of Quinazolin-4(3H)-ones
Another study describes a facile one-pot synthesis method for substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones, highlighting the chemical versatility and potential of quinazolinone derivatives in various synthetic pathways (Mohebat et al., 2015).
Synthesis of Cyclopropa[b]quinoline Derivatives
The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives demonstrates the innovative application of cyclopropanation processes in creating constrained amino acid derivatives with unique heterocyclic systems. This work opens new avenues for the development of compounds with potentially significant biological activities (Szakonyi et al., 2002).
Development of CGRP Receptor Inhibitor
Research into the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist involved the synthesis of a compound structurally related to this compound. This study showcases the compound's synthesis on a multikilogram scale and discusses the economic and stereoselective aspects of its production, contributing valuable insights into the manufacturing processes for pharmaceutical compounds (Cann et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide involves the reaction of 1-benzylpiperidine with 4-chloro-2-thioxo-1,2-dihydroquinazoline, followed by the reaction of the resulting intermediate with 4-aminomethylcyclohexanecarboxamide.", "Starting Materials": [ "1-benzylpiperidine", "4-chloro-2-thioxo-1,2-dihydroquinazoline", "4-aminomethylcyclohexanecarboxamide", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: 1-benzylpiperidine is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "Step 2: 4-chloro-2-thioxo-1,2-dihydroquinazoline is added to the reaction mixture and stirred at room temperature for several hours to form the intermediate.", "Step 3: The intermediate is then reacted with 4-aminomethylcyclohexanecarboxamide in DMF to form the final product.", "Step 4: The product is purified by column chromatography using a mixture of chloroform and ethyl acetate as the eluent.", "Step 5: The purified product is then recrystallized from methanol and acetic acid to obtain the final compound." ] } | |
CAS RN |
689266-04-4 |
Molecular Formula |
C28H35N5OS |
Molecular Weight |
489.68 |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H35N5OS/c34-27(30-23-14-16-33(17-15-23)19-21-6-2-1-3-7-21)22-12-10-20(11-13-22)18-29-26-24-8-4-5-9-25(24)31-28(35)32-26/h1-9,20,22-23H,10-19H2,(H,30,34)(H2,29,31,32,35) |
InChI Key |
RCKBSIRIZXIXKO-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2555465.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555467.png)
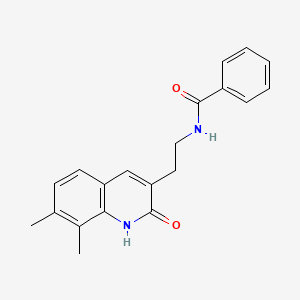
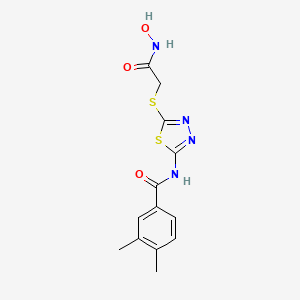
![3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2555471.png)
![N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2555473.png)
![Ethyl 5-(furan-2-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2555474.png)
![2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2555475.png)
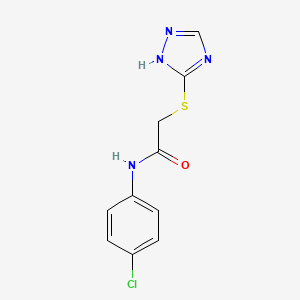
![1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555478.png)
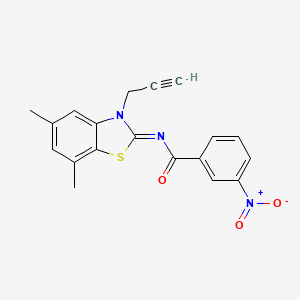
![4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555482.png)
